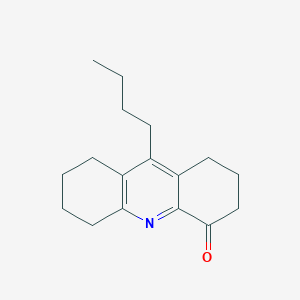
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a methoxy group, and a carboxamide group linked to a piperidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized separately and then linked to the pyrimidine ring through a series of condensation reactions.
Final Coupling: The final step involves coupling the piperidine moiety with the pyrimidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents, and other electrophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Binding to Nucleic Acids: Affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the piperidine moiety.
N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide: Lacks the amino group.
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-5-pyrimidinecarboxamide: Lacks the methoxy group.
Uniqueness
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is unique due to the presence of all three functional groups (amino, methoxy, and piperidine moiety) on the pyrimidine ring, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
84332-19-4 |
|---|---|
Fórmula molecular |
C14H23N5O2 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
2-amino-N-[(1-ethylpiperidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-19-7-5-4-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18) |
Clave InChI |
QDZFOCNKTLRUNL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


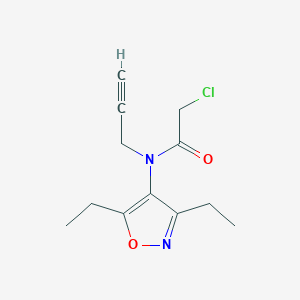
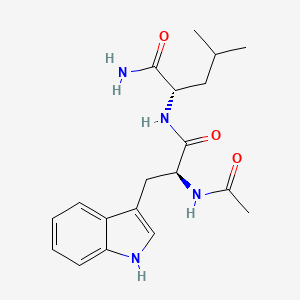

![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)

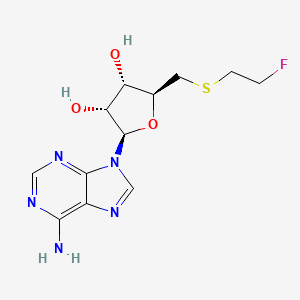
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
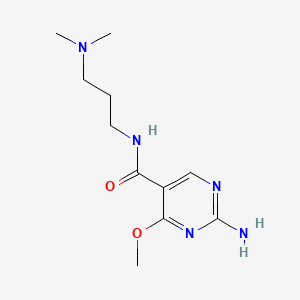
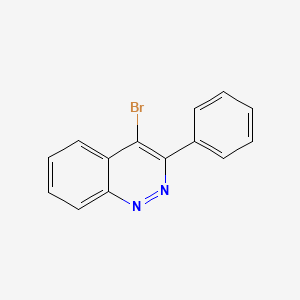
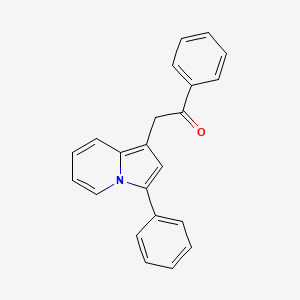
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)

![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)
